![molecular formula C17H19NO4S B2401053 3-[Butyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-05-9](/img/structure/B2401053.png)
3-[Butyl(phenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Butyl(phenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.41 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . These compounds have shown outstanding anti-urease and anti-bacterial action, as evident from in vitro and in silico studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4S/c1-2-3-12-18 (15-9-5-4-6-10-15)23 (21,22)16-11-7-8-14 (13-16)17 (19)20/h4-11,13H,2-3,12H2,1H3, (H,19,20) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Studies
Chemical Derivatives for Treatment Purposes : Derivatives of sulfamoyl benzoic acids, like 3-[Butyl(phenyl)sulfamoyl]benzoic acid, have been synthesized and studied for their potential in treating conditions such as gout and gouty arthritis. These derivatives are prepared by treating halosulfonylbenzoic acid with primary or secondary amines (Sarbanes, 2002).
Synthesis and Activity in Diuretics : Various substituted sulfamoylbenzoic acids, similar to this compound, have been synthesized and screened for diuretic properties. These compounds, including 4-benzoyl-5-sulfamoylbenzoic acids, have shown significant diuretic activity in animal models (Nielsen et al., 1975).
Metabolic Studies
- Metabolism of Antidepressants : In a study on the novel antidepressant Lu AA21004, metabolites including a benzoic acid derivative related to this compound were identified. The study highlights the role of various cytochrome P450 enzymes in the oxidative metabolism of this compound (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Research
Antimicrobial Activities of Derivatives : A study synthesized new compounds containing benzoic acid derivatives, including sulfamoyl analogues, and evaluated their antimicrobial activities. These compounds showed effectiveness against various bacterial and fungal strains (El-Meguid, 2014).
Antioxidant Properties in Food Chemistry : In food chemistry, derivatives of benzoic acid, such as sulfamoyl benzoic acids, have been investigated for their potential antioxidant activities. These studies are essential in understanding the preservation and palatability of food (Parke & Lewis, 1992).
Carbonic Anhydrase Inhibition
- Role in Treating Glaucoma : Compounds similar to this compound have been tested as inhibitors of carbonic anhydrase isozymes. These studies are significant for developing topical anti-glaucoma agents (Mincione et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Mode of Action
Sulfonamides generally work by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By competing with PABA for the active site of the enzyme dihydropteroate synthase, sulfonamides prevent the production of folic acid, an essential nutrient for bacterial growth.
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
3-[butyl(phenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-12-18(15-9-5-4-6-10-15)23(21,22)16-11-7-8-14(13-16)17(19)20/h4-11,13H,2-3,12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJPNINPDQBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)
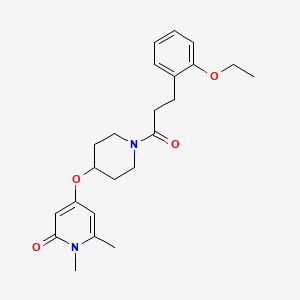
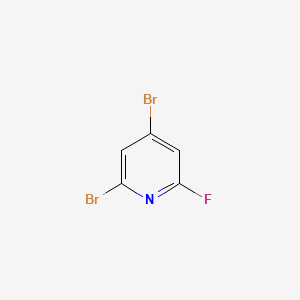
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)
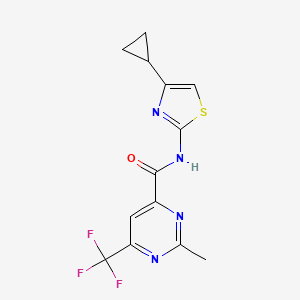
![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
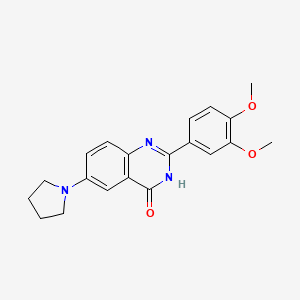
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)
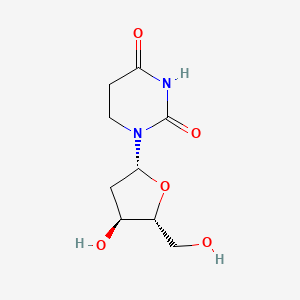
![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)